2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C17H15F4N3O3. This compound is characterized by the presence of tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazolylcarbonyl group, where nucleophiles like amines or thiols replace the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolylcarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
312285-87-3 |
---|---|
Molecular Formula |
C17H15F4N3O3 |
Molecular Weight |
385.31 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 6-(benzotriazole-1-carbonyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15F4N3O3/c18-16(19)17(20,21)9-27-15(26)11-6-2-1-5-10(11)14(25)24-13-8-4-3-7-12(13)22-23-24/h1-4,7-8,10-11,16H,5-6,9H2 |
InChI Key |
QESIVIYKQMJBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)N2C3=CC=CC=C3N=N2)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.